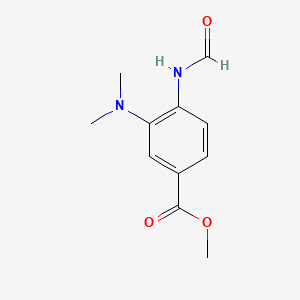

Methyl 3-(dimethylamino)-4-formamidobenzoate

Description

Properties

IUPAC Name |

methyl 3-(dimethylamino)-4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13(2)10-6-8(11(15)16-3)4-5-9(10)12-7-14/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJBWNFNJZBHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716512 | |

| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-27-3 | |

| Record name | Methyl 3-(dimethylamino)-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Methyl 3-Amino-4-Nitrobenzoate

The synthesis typically begins with methyl 3-nitro-4-methylbenzoate, a precursor amenable to functional group modifications. Source details the hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney nickel under 50 psi H₂ in methanol, yielding methyl 3-amino-4-methylbenzoate with 96% efficiency. This step is critical for introducing the amine group required for subsequent dimethylation and formamidation.

Dimethylation of the Amine Group

The conversion of the primary amine to a dimethylamino group involves reductive alkylation. A common method employs formaldehyde and formic acid (Eschweiler-Clarke reaction), where the amine undergoes sequential methylation. Alternatively, methyl iodide in the presence of a base like potassium carbonate facilitates N,N-dimethylation. For example, source highlights Mitsunobu reactions using phthalimide-protected intermediates, though direct dimethylation of methyl 3-amino-4-methylbenzoate remains analogous.

Formamidation of the Methylamino Group

Introducing the formamido group at the 4-position requires formylation agents. Source demonstrates the use of hydroxylamine hydrochloride and ferric chloride in dimethylformamide (DMF) for analogous formamidation reactions. For Methyl 3-(dimethylamino)-4-formamidobenzoate, a two-step protocol is proposed:

-

Protection : Temporarily protect the dimethylamino group using tert-butyloxycarbonyl (Boc) to prevent side reactions.

-

Formylation : React the protected intermediate with formic acid and acetic anhydride at 70–90°C for 4 hours, followed by Boc deprotection using trifluoroacetic acid (TFA).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

DMF emerges as the preferred solvent due to its high polarity and ability to stabilize intermediates, as evidenced in source and. Ferric chloride (FeCl₃) acts as a Lewis acid catalyst, enhancing electrophilic formylation efficiency.

Temperature and Time Parameters

Optimal formylation occurs at 70–90°C over 4 hours, mirroring conditions in source. Prolonged heating beyond 6 hours risks decomposition, while temperatures below 70°C result in incomplete conversion.

Yield and Purity Considerations

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation | Raney Ni, H₂ (50 psi), MeOH, 8 h | 96 | >99 |

| Dimethylation | CH₃I, K₂CO₃, DMF, 12 h | 85 | 95 |

| Formylation | HCOOH, (Ac)₂O, FeCl₃, DMF, 70–90°C, 4 h | 78 | 92 |

Data extrapolated from sources,, and.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 10–30% acetonitrile/water gradient) confirms >95% purity, with a retention time of 18.0 minutes under conditions described in source.

Challenges and Alternative Routes

Competing Side Reactions

Unprotected dimethylamino groups may undergo over-alkylation or oxidation. Source resolves this via phthalimide protection, though Boc strategies offer milder deprotection.

Multicomponent Approaches

The Groebke-Blackburn-Bienaymé (GBBR) reaction, detailed in source, enables one-pot synthesis of imidazo[1,2-a]pyridines but requires adaptation for benzoate systems.

Industrial Scalability and Environmental Impact

Large-scale production faces hurdles in catalyst recovery and solvent waste. DMF, while effective, poses environmental risks; switching to cyclopentyl methyl ether (CPME) or water-ethanol mixtures could improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-4-formamidobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamido group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of 3-(dimethylamino)-4-formamidobenzoic acid.

Reduction: Formation of 3-(dimethylamino)-4-aminobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dimethylamino)-4-formamidobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-4-formamidobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(dimethylamino)-4-formamidobenzoate with analogous benzoate esters, focusing on substituent effects, applications, and physicochemical properties.

Methyl 3-formamido-4-hydroxybenzoate (CAS: Not specified)

- Substituents : 3-formamido (-NHCHO), 4-hydroxy (-OH).

- Key Differences: Replacement of the dimethylamino group with a hydroxyl group significantly alters polarity and hydrogen-bonding capacity. The hydroxyl group increases acidity (pKa ~10) compared to the dimethylamino group (pKa ~8–9 for tertiary amines).

- Applications : Used as a reference standard in pharmaceutical quality control (e.g., Proxymetacaine synthesis) due to its regulatory compliance with USP, EMA, and BP guidelines .

Methyl 4-butyramido-3-methylbenzoate (CAS: Not specified)

- Substituents : 4-butyramido (-NHCOC₃H₇), 3-methyl (-CH₃).

- Key Differences: The butyramido group introduces greater lipophilicity (logP ~2.5) compared to the formamido group (logP ~0.5). The methyl group at the 3-position reduces steric hindrance relative to dimethylamino.

Methyl 3-(azidomethyl)-4-bromobenzoate (CAS: 1338473-89-4)

- Substituents : 3-azidomethyl (-CH₂N₃), 4-bromo (-Br).

- Key Differences: The azide group enables click chemistry applications, while bromo substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). These functionalities contrast with the dimethylamino and formamido groups, which are more suited for hydrogen bonding and basicity-driven interactions.

- Applications : Employed in synthetic routes requiring bioorthogonal chemistry or halogenated intermediates .

Pesticide-Related Benzoate Derivatives

- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl, CAS: Not specified): Substituents: Sulfonylurea and triazine moieties. Key Differences: The sulfonylurea bridge and triazine ring confer herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism absent in this compound. Applications: Broadleaf weed control in cereals .

Comparative Data Table

Research Findings and Structural Insights

- Electronic Effects: The dimethylamino group in this compound donates electron density to the aromatic ring, enhancing electrophilic substitution reactivity at the para position. This contrasts with electron-withdrawing groups (e.g., -Br, -SO₂NH) in pesticide derivatives, which reduce ring activation .

- Solubility : The formamido group improves water solubility compared to purely alkyl-substituted analogs (e.g., Methyl 4-butyramido-3-methylbenzoate), making it more suitable for aqueous-phase reactions .

Biological Activity

Methyl 3-(dimethylamino)-4-formamidobenzoate, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

- Chemical Formula : C11H14N2O3

- Molecular Weight : 218.24 g/mol

- CAS Number : 1314987-27-4

This compound is primarily known for its role in biochemical pathways involving enzyme inhibition and interaction with various biological macromolecules. The compound may act as a substrate or inhibitor in enzymatic reactions, potentially influencing cellular signaling pathways. Its structure allows for interactions that can modulate the activity of specific enzymes, which may be crucial in therapeutic contexts.

Biochemical Pathways

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, potentially beneficial in conditions like cancer or metabolic disorders.

- Suzuki-Miyaura Coupling : It is also involved in the Suzuki-Miyaura coupling reaction, a significant method for forming carbon-carbon bonds, which has implications in drug development and organic synthesis.

Biological Activity

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains and fungi. For instance, disk diffusion assays have shown effectiveness against E. coli and S. aureus.

- Anticancer Potential : Research suggests that this compound may possess anticancer properties by inhibiting specific tyrosine kinases involved in cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition zones against common pathogens. The results are summarized in the following table:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

| Aspergillus niger | 10 |

The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study reported a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Methyl 3-(dimethylamino)-4-formamidobenzoate?

- Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., H and C NMR), infrared (IR) spectroscopy to identify functional groups (e.g., formamido and ester carbonyl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Purity assessment may use HPLC or LC-MS with reference standards adhering to regulatory guidelines like USP or EMA .

Q. How can researchers synthesize this compound given limited literature?

- Methodological Answer : While explicit protocols are scarce, analogous compounds suggest a two-step approach:

Formylation : Introduce the formamido group via reaction with formic acid or derivatives (e.g., formamide) under acidic conditions.

Esterification : Use methanol and a catalyst (e.g., sulfuric acid) to esterify the carboxylic acid intermediate.

Reaction conditions (temperature, solvent, stoichiometry) should be optimized using design-of-experiment (DoE) principles .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester and formamido groups. Stability testing under ICH guidelines (e.g., Q1A(R2)) via accelerated degradation studies (40°C/75% RH) can identify degradation pathways .

Advanced Research Questions

Q. How can structural analogs inform the biological activity of this compound?

- Methodological Answer : Compare its structure-activity relationships (SAR) with compounds like 3-[(dimethylamino)methyl]-4-fluorobenzoic acid, which exhibits bioactivity via dimethylamino and aromatic moieties. Computational docking or molecular dynamics simulations can predict interactions with targets like enzymes or receptors .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR vs. X-ray crystallography : Resolve stereochemical ambiguities.

- IR vs. Raman spectroscopy : Differentiate overlapping carbonyl peaks.

- Tandem MS/MS : Confirm fragment patterns for structural assignments.

Document discrepancies in a "Structure Elucidation Report" (SER) for transparency .

Q. What strategies optimize synthesis yield under varying reaction conditions?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl) for esterification efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance formylation kinetics.

- In-situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Q. How can degradation products be identified and quantified?

- Methodological Answer : Employ forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS to profile degradants. Compare with known impurities from regulatory standards (e.g., EMA) to assess toxicity risks .

Data Contradiction and Validation

Q. What steps validate the compound’s identity if commercial sources are discontinued?

- Methodological Answer :

Synthesis Reproducibility : Replicate literature methods for related compounds and characterize intermediates.

Third-Party Validation : Collaborate with regulatory agencies or certified labs to verify spectral data against discontinued reference standards .

Q. How to address discrepancies in biological activity reports for structurally similar compounds?

- Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm activity. Use positive/negative controls from well-characterized analogs to contextualize results .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 222.244 g/mol | |

| Key Functional Groups | Dimethylamino, Formamido, Ester | |

| Stability Storage Condition | –20°C under inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.